molecular formula C16H9BrF2S B8632520 5-Bromo-2,3-bis(4-fluorophenyl)thiophene CAS No. 83599-53-5

5-Bromo-2,3-bis(4-fluorophenyl)thiophene

Cat. No. B8632520
CAS RN: 83599-53-5
M. Wt: 351.2 g/mol
InChI Key: BRVMXKDGQVEXMJ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-bis(4-fluorophenyl)thiophene is a useful research compound. Its molecular formula is C16H9BrF2S and its molecular weight is 351.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2,3-bis(4-fluorophenyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3-bis(4-fluorophenyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83599-53-5

Product Name

5-Bromo-2,3-bis(4-fluorophenyl)thiophene

Molecular Formula

C16H9BrF2S

Molecular Weight

351.2 g/mol

IUPAC Name

5-bromo-2,3-bis(4-fluorophenyl)thiophene

InChI

InChI=1S/C16H9BrF2S/c17-15-9-14(10-1-5-12(18)6-2-10)16(20-15)11-3-7-13(19)8-4-11/h1-9H

InChI Key

BRVMXKDGQVEXMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=C2)Br)C3=CC=C(C=C3)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,3-bis(4-fluorophenyl)thiophene (13.6 g, 50 mmole) in 120 ml methylene chloride and 150 ml acetic acid was cooled to ~5° and treated with bromine (2.8 ml, 55 mmole). After 4 hours, the reaction mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine, dried and concentrated in vacuo. Recrystallization from ethanol gave the title compound (14.7 g), m.p. 91°-93°.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,3-bis(4-fluorophenyl)thiophene (272 mg, 1 mmole) in 3 ml methylene chloride was diluted with 3 ml glacial acetic acid and cooled to 10°. A solution of 0.5 M bromine in acetic acid (1.1 ml) was added. After 21/2 hours an additional portion of bromine in acetic acid (1.1 ml) was added. After a total rection time of 51/2 hours, the reaction mixture was concentrated in vacuo.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
solvent
Reaction Step Three

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